N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide is a complex organic compound that contains a secondary amide, a secondary amine, and an ether functional group. It is characterized by its long aliphatic chains, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide typically involves the reaction of octadecanoic acid with 3-(tridecyloxy)propylamine under specific conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ether and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide involves its interaction with molecular targets such as cell membranes. Its amphiphilic structure allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide: Contains similar functional groups but differs in the length of the aliphatic chains.
N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)hexadecanamide: Similar structure with a shorter aliphatic chain.
N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)dodecanamide: Another similar compound with an even shorter aliphatic chain.
Uniqueness
This compound is unique due to its specific combination of functional groups and long aliphatic chains, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring amphiphilic compounds .
Eigenschaften
CAS-Nummer |
64205-88-5 |
---|---|
Molekularformel |
C37H76N2O2 |
Molekulargewicht |
581.0 g/mol |
IUPAC-Name |
N-[3-(3-tridecoxypropylamino)propyl]octadecanamide |
InChI |
InChI=1S/C37H76N2O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-31-37(40)39-34-29-32-38-33-30-36-41-35-28-26-24-22-20-14-12-10-8-6-4-2/h38H,3-36H2,1-2H3,(H,39,40) |
InChI-Schlüssel |
MWEGCAKAWFFCQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCOCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.